N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide
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Overview
Description
N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide: is a chemical compound with the molecular formula C16H18N2O It is known for its unique structure, which includes a benzyl group attached to an amino group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide typically involves the reaction of benzylamine with benzyl chloroformate, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be carried out at room temperature or under reflux conditions to achieve higher yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives such as benzyl alcohols and benzaldehydes.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide is used as an intermediate in organic synthesis, facilitating the formation of complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe for investigating biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
N-benzyl-2-(benzylamino)acetamide: A closely related compound with similar structural features and reactivity.
N-benzyl-4-[2-(benzylamino)-2-oxoethoxy]benzamide: Another similar compound with additional functional groups that enhance its reactivity and applications.
Uniqueness: N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide stands out due to its unique combination of functional groups, which provide it with distinct reactivity and versatility. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[2-(benzylamino)-2-oxoethoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-17(19-11-15-7-3-1-4-8-15)13-23-14-18(22)20-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZTJOTXLMWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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